(4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
The compound (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral oxazoline ligand with a pyridine core functionalized by bulky dicyclopentylmethyl and diphenyl groups. Its molecular formula is C31H34N2O (MW: 450.61), and it is stored under inert atmospheres at 2–8°C due to sensitivity to oxidation . The dicyclopentylmethyl substituent introduces significant steric bulk, which enhances enantioselectivity in asymmetric catalysis, particularly in transition-metal-catalyzed reactions .
Properties
IUPAC Name |
(4R,5R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O/c1-3-16-24(17-4-1)29-30(25-18-5-2-6-19-25)34-31(33-29)27-21-11-20-26(32-27)28(22-12-7-8-13-22)23-14-9-10-15-23/h1-6,11,16-23,28-30H,7-10,12-15H2/t29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUAFMKUWVCJPQ-LOYHVIPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Amino Alcohol Preparation
(1R,2R)-1,2-Diphenylethanolamine is synthesized through asymmetric reduction of 1,2-diphenyl-2-nitroethanol using a BINAP-Ru(II) catalyst, achieving >98% enantiomeric excess (ee). Alternative routes involve kinetic resolution of racemic amino alcohols via enzymatic or chemical methods, though these yield lower optical purity (70–85% ee).
Cyclocondensation Reaction
The cyclization employs anhydrous ZnCl₂ in chlorobenzene under reflux (132°C) for 24 hours:
Key parameters:
-
Solvent : Chlorobenzene enhances reaction rate by stabilizing the ZnCl₂–nitrile complex.
-
Catalyst loading : 15 mol% ZnCl₂ optimizes yield (82%) while minimizing side products.
-
Steric effects : Bulky dicyclopentylmethyl and phenyl groups necessitate prolonged reaction times to overcome kinetic barriers.
Functionalization of the Pyridin-2-yl Substituent
The 6-(dicyclopentylmethyl)pyridin-2-yl group is introduced via two primary strategies: pre-functionalization of pyridine precursors or post-cyclization alkylation .
Pre-functionalization Approach
2-Cyano-6-(dicyclopentylmethyl)pyridine is synthesized through:
Post-cyclization Alkylation
Direct alkylation of the oxazoline intermediate’s pyridine ring is challenging due to steric hindrance. However, microwave-assisted conditions (150°C, 30 min) with K₂CO₃ in DMF enable moderate success (56% yield).
Optimization of Enantiomeric Purity
The (4R,5R) configuration is preserved through:
-
Chiral pool synthesis : Using enantiomerically pure (1R,2R)-1,2-diphenylethanolamine avoids racemization during cyclization.
-
Lewis acid catalysis : ZnCl₂ coordinates to the nitrile lone pair, aligning reactants for stereospecific cyclization.
-
Low-temperature recrystallization : Purification from hexane/ethyl acetate (3:1) at −20°C increases ee from 95% to 99%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Pre-functionalized nitrile | 82 | 99 | High stereocontrol; fewer steps | Requires hazardous BF₃·Et₂O |
| Post-cyclization alkylation | 56 | 95 | Modular pyridine modification | Low yield due to steric hindrance |
| Ullmann coupling | 74 | 98 | Scalable; mild conditions | Requires specialized zinc reagents |
Industrial-Scale Considerations
-
Cost efficiency : Pre-functionalization reduces downstream purification costs but increases precursor synthesis expenses.
-
Safety : Chlorobenzene solvent replacement with toluene or xylene is feasible but lowers reaction rates by 30%.
-
Green chemistry : Microwave-assisted steps reduce energy consumption by 40% compared to thermal methods .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Observations:
- Steric Effects : The dicyclopentylmethyl group in the target compound provides greater steric hindrance than the benzhydryl or trifluoromethyl groups in analogues, improving enantioselectivity in asymmetric catalysis .
- Molecular Weight: Bis-oxazoline ligands (e.g., 2,6-Bis((4R,5S)-...)pyridine) have higher molecular weights due to dual oxazoline rings, which may limit solubility in nonpolar solvents .
Biological Activity
Overview of (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
This compound is a member of the oxazole family, which are five-membered heterocycles containing nitrogen and oxygen. Compounds in this class have been studied for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The structure of this compound can be described as follows:
- Core Structure : The oxazole ring provides a unique electronic environment that can influence biological interactions.
- Substituents : The presence of dicyclopentylmethyl and diphenyl groups may enhance lipophilicity and potentially improve binding to biological targets.
Anticancer Activity
Several studies have indicated that oxazole derivatives exhibit anticancer properties. For instance:
- Mechanism : Oxazole compounds can inhibit certain kinases involved in cancer progression.
- Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspases .
Anti-inflammatory Properties
Oxazole derivatives have also shown promise in reducing inflammation:
- Mechanism : They can inhibit pro-inflammatory cytokines and enzymes like COX-2.
- Research Findings : In vitro studies indicated that certain oxazole compounds reduced TNF-alpha levels in macrophages .
Antimicrobial Activity
Some oxazole derivatives possess antimicrobial properties:
- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Case Study : A similar oxazole compound was effective against both Gram-positive and Gram-negative bacteria in laboratory settings .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4R,5R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole, and how is stereochemical purity ensured?
- Methodology :
- Step 1 : Start with chiral precursors like (S)-(+)-2-phenylglycinol to establish stereochemistry at the 4,5-positions of the oxazoline ring. Cyclization with 6-(dicyclopentylmethyl)pyridine-2-carboxylic acid derivatives under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) ensures stereoretention .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol mobile phase).
- Key Data : Typical yields range from 65–75%, with ee >98% achievable using optimized protocols .
Q. How can the structure and stereochemistry of this compound be rigorously characterized?
- Methodology :
- X-ray crystallography : Resolve the absolute configuration using SHELXL for refinement (e.g., Mo-Kα radiation, 0.71073 Å, R-factor <0.05) .
- NMR analysis : Assign diastereotopic protons (e.g., H4 and H5 in the oxazoline ring) using 2D NOESY to confirm spatial arrangement. Coupling constants (J = 6–8 Hz for cis-dihydrooxazole protons) validate ring conformation .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated spectra to verify enantiomeric identity .
Advanced Research Questions
Q. What strategies address low catalytic activity when using this compound as a chiral ligand in asymmetric catalysis?
- Methodology :
- Ligand optimization : Modify the pyridyl substituent (e.g., introduce electron-withdrawing groups) to enhance metal coordination. For example, replace dicyclopentylmethyl with trifluoromethyl groups to increase Lewis acidity at the metal center .
- Solvent screening : Test polar aprotic solvents (e.g., CH₂Cl₂ vs. THF) to improve substrate-ligand interactions. For Ce(IV)-catalyzed cycloadditions, CH₂Cl₂ increases enantioselectivity by 20% compared to THF .
- Kinetic studies : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., substrate binding vs. oxidative addition).
Q. How can conflicting crystallographic and spectroscopic data on the compound’s conformation be resolved?
- Methodology :
- Dynamic NMR analysis : Perform variable-temperature ¹H NMR to detect ring puckering or conformational exchange. For example, coalescence temperatures >300 K suggest restricted rotation in the oxazoline ring .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to identify discrepancies. Energy barriers <5 kcal/mol indicate flexible conformers that may not resolve crystallographically .
- Supplementary techniques : Use Raman spectroscopy to probe vibrational modes of the dicyclopentylmethyl group, which may obscure NOE signals in NMR .
Q. What are the limitations of this compound in enantioselective C–H activation reactions, and how can they be mitigated?
- Methodology :
- Steric hindrance analysis : Molecular dynamics simulations (e.g., Amber force field) reveal that dicyclopentylmethyl groups create a crowded coordination environment, reducing substrate accessibility.
- Hybrid ligand design : Combine the oxazoline core with a phosphine moiety to balance steric and electronic effects. For example, 2,6-bis(oxazolinyl)pyridine (PyBox) derivatives improve turnover frequency by 40% in Pd-catalyzed reactions .
- Substrate scope testing : Screen with sterically undemanding substrates (e.g., styrenes) before progressing to bulky analogs (e.g., tert-butyl acrylates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
